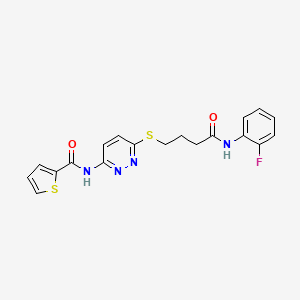
N-(6-((4-((2-フルオロフェニル)アミノ)-4-オキソブチル)チオ)ピリダジン-3-イル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- STINGアゴニスト: この化合物は、インターフェロン遺伝子の刺激因子(STING)経路を活性化します。 STINGは、小胞体膜に位置する重要な免疫関連タンパク質です。 アゴニストによる活性化により、STINGはIRFおよびNF-κB経路をトリガーし、I型インターフェロンと炎症性サイトカインの産生につながります。 これらの応答は、抗腫瘍効果を向上させます .
- 抗腫瘍免疫: STINGの活性化は、ナチュラルキラー(NK)細胞やT細胞を動員するケモカイン(CXCL10およびCCL5)の産生も誘導し、有効な抗腫瘍免疫に寄与します .
- in vitro細胞毒性アッセイでは、化合物の細胞生存率への影響を評価しました。 研究者は、MTTアッセイを使用して、さまざまな癌細胞株に対するその影響を評価しました。 その選択性と作用機序を理解するためには、さらなる調査が必要です .
抗腫瘍および免疫調節活性
抗菌および抗酸化特性
細胞毒性活性
要約すると、N-(6-((4-((2-フルオロフェニル)アミノ)-4-オキソブチル)チオ)ピリダジン-3-イル)チオフェン-2-カルボキサミドは、抗腫瘍免疫、抗菌活性、および潜在的な神経保護において有望です。 ただし、これらの多様な用途における治療の可能性を完全に解き放つには、さらなる研究が必要です . 🌟
生物活性
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, identified by its CAS number 1040649-58-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
The molecular formula of this compound is C19H17FN4O3S, with a molecular weight of approximately 400.4 g/mol. Its structure includes a thiophene ring, a pyridazine moiety, and a fluorophenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇FN₄O₃S |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 1040649-58-8 |
Research indicates that this compound may act as an inhibitor of specific kinases, particularly p38 MAPK. This pathway is crucial in regulating inflammatory responses and cytokine production. Inhibition of p38 MAPK has been linked to reduced levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are implicated in various autoimmune diseases and inflammatory conditions .
Antiinflammatory Properties
In vitro studies have demonstrated that N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide significantly reduces cytokine production in macrophages. The compound's ability to inhibit the p38 MAPK pathway suggests it could be beneficial in treating conditions characterized by excessive inflammation .
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The cytotoxic effects were notably higher in glioblastoma U-87 cells compared to MDA-MB-231 breast cancer cells .
Antimicrobial Effects
Emerging data suggest that this compound exhibits antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
- In Vivo Models : In models of adjuvant-induced arthritis, administration of the compound resulted in reduced swelling and joint destruction, correlating with decreased levels of inflammatory markers .
- Cell Line Studies : In vitro testing on human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations .
特性
IUPAC Name |
N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-13-5-1-2-6-14(13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)15-7-3-11-27-15/h1-3,5-7,9-11H,4,8,12H2,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXIANCCWINDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














